ANKAFLAVIN Exhibits 2.4-Fold Greater Potency Than Monascin in α-Glucosidase Inhibition
ANKAFLAVIN (AK) demonstrated significantly more potent inhibition of α-glucosidase compared to its structural analogue monascin (MS) and the clinical drug acarbose. The half-maximal inhibitory concentration (IC50) for AK was 126.5 ± 2.5 μM, which is 2.4-fold lower (more potent) than MS's IC50 of 302.6 ± 2.5 μM, and 2.7-fold lower than acarbose's IC50 of 341.3 ± 13.6 μM [1].
| Evidence Dimension | In vitro inhibition of α-glucosidase enzyme |
|---|---|
| Target Compound Data | IC50 = 126.5 ± 2.5 μM |
| Comparator Or Baseline | Monascin (MS): IC50 = 302.6 ± 2.5 μM; Acarbose: IC50 = 341.3 ± 13.6 μM |
| Quantified Difference | 2.4-fold more potent than MS; 2.7-fold more potent than acarbose |
| Conditions | In vitro α-glucosidase enzyme inhibition assay |
Why This Matters
This demonstrates that for research into postprandial glucose control, ANKAFLAVIN provides a superior molecular tool with quantifiably higher potency than its closest analogue and a clinical comparator, ensuring a stronger and more interpretable signal in downstream assays.
- [1] Wu S, et al. Revealing the Hypoglycemic Effect of Red Yeast Rice: Perspectives from the Inhibition of α-Glucosidase and the Anti-Glycation Capability by Ankaflavin and Monascin. Foods. 2024;13(10):1573. View Source
